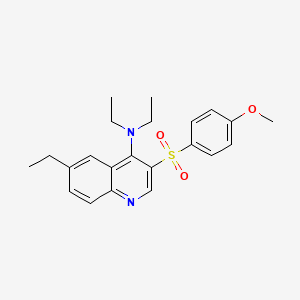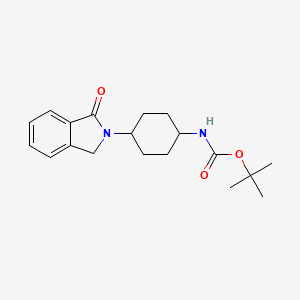
tert-Butyl (1R*,4R*)-4-(1-oxoisoindolin-2-yl)cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations. It has a unique reactivity pattern due to its crowded structure .
Synthesis Analysis
The tert-butyl group is involved in various chemical transformations. Its unique reactivity pattern is due to its crowded structure .Molecular Structure Analysis
The tert-butyl group is a simple hydrocarbon moiety. Its unique reactivity pattern is due to its crowded structure .Chemical Reactions Analysis
The tert-butyl group is involved in various chemical transformations. Its unique reactivity pattern is due to its crowded structure .Physical and Chemical Properties Analysis
The tert-butyl group’s unique reactivity pattern is due to its crowded structure. This reactivity pattern is relevant in nature and has implications in biosynthetic and biodegradation pathways .Scientific Research Applications
Enantioselective Synthesis and Medicinal Chemistry
An efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for a series of potent CCR2 antagonists, utilizes iodolactamization as a key step. This process allows for the synthesis of highly functionalized intermediates, underscoring the importance of tert-butyl (1R*,4R*)-4-(1-oxoisoindolin-2-yl)cyclohexylcarbamate derivatives in the development of therapeutic agents (Campbell et al., 2009).
Organic Synthesis and Click Chemistry
The tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative is used in click chemistry to produce a novel series of triazolylalanine derivatives, showcasing the compound's utility in creating diverse organic molecules. This synthesis involves selective alkylation and click reactions, demonstrating the versatility of this compound derivatives in organic synthesis (Patil & Luzzio, 2017).
Material Science and Sensory Materials
In material science, derivatives of tert-butyl carbazole, including this compound, have been utilized to construct strong blue emissive nanofibers. These fibers are capable of detecting volatile acid vapors, highlighting the potential of such compounds in the development of fluorescent sensory materials (Sun et al., 2015).
Catalysis and Environmental Applications
The tert-butyl group, common in medicinal chemistry and organic synthesis, has been evaluated for its physicochemical and pharmacokinetic properties. Alternatives to the tert-butyl group, such as pentafluorosulfanyl and trifluoromethyl substituents, have been explored to improve these properties in drug molecules, demonstrating the impact of tert-butyl derivatives on drug design and environmental chemistry (Westphal et al., 2015).
Biosynthesis and Drug Intermediates
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for the synthesis of statins like atorvastatin and rosuvastatin, showcases the application of tert-butyl derivatives in biosynthesis. Carbonyl reductase from Rhodosporidium toruloides has been employed in the synthesis of such intermediates, illustrating the relevance of this compound derivatives in pharmaceutical manufacturing (Liu et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl N-[4-(3-oxo-1H-isoindol-2-yl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)20-14-8-10-15(11-9-14)21-12-13-6-4-5-7-16(13)17(21)22/h4-7,14-15H,8-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCICCEBBFOBEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide](/img/structure/B2998425.png)
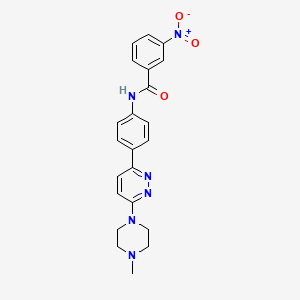
![ethyl 4-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2998430.png)
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2998431.png)
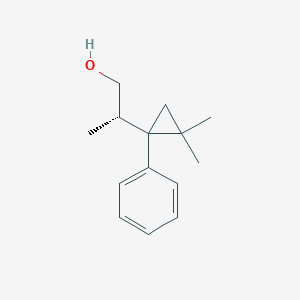
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2998433.png)
![Methyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B2998435.png)



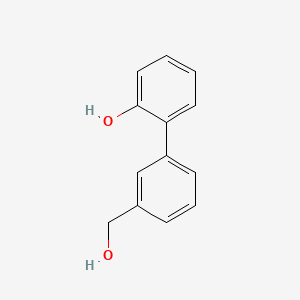
![7-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2998445.png)
![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2998447.png)
